N'-[(Z)-{5-[(4-bromophenoxy)methyl]furan-2-yl}methylidene]furan-2-carbohydrazide
Overview
Description
N’-({5-[(4-bromophenoxy)methyl]-2-furyl}methylene)-2-furohydrazide is an organic compound with a complex structure that includes a bromophenoxy group, a furan ring, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-({5-[(4-bromophenoxy)methyl]-2-furyl}methylene)-2-furohydrazide typically involves the condensation of 5-[(4-bromophenoxy)methyl]-2-furaldehyde with 2-furohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated intermediates and final product.
Chemical Reactions Analysis
Types of Reactions
N’-({5-[(4-bromophenoxy)methyl]-2-furyl}methylene)-2-furohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The hydrazide group can be reduced to form amines.
Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and in appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the hydrazide group may produce corresponding amines .
Scientific Research Applications
N’-({5-[(4-bromophenoxy)methyl]-2-furyl}methylene)-2-furohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a drug candidate or a pharmacological tool.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of N’-({5-[(4-bromophenoxy)methyl]-2-furyl}methylene)-2-furohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazide and bromophenoxy groups. These interactions may modulate biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- N’-({5-[(4-bromophenoxy)methyl]-2-furyl}methylene)-2-(4-nitrophenyl)acetohydrazide
- N’-[(Z)-{5-[(4-bromophenoxy)methyl]-2-furyl}methylene]-4-methylbenzenesulfonohydrazide
Uniqueness
N’-({5-[(4-bromophenoxy)methyl]-2-furyl}methylene)-2-furohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacological profiles or industrial applications, making it a valuable subject of study .
Properties
IUPAC Name |
N-[(Z)-[5-[(4-bromophenoxy)methyl]furan-2-yl]methylideneamino]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O4/c18-12-3-5-13(6-4-12)23-11-15-8-7-14(24-15)10-19-20-17(21)16-2-1-9-22-16/h1-10H,11H2,(H,20,21)/b19-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEBCRTXTZFPTA-GRSHGNNSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NN=CC2=CC=C(O2)COC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)N/N=C\C2=CC=C(O2)COC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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